Cas no 456-44-0 (3-Methylbenzyl fluoride)

3-Methylbenzyl fluoride structure
3-Methylbenzyl fluoride structure
商品名:3-Methylbenzyl fluoride
CAS番号:456-44-0
MF:C8H9F
メガワット:124.15546
CID:1112643
PubChem ID:12684310

3-Methylbenzyl fluoride 化学的及び物理的性質

名前と識別子

    • 3-Methylbenzyl fluoride
    • 1-(Fluoromethyl)-3-methylbenzene
    • 1-(chloromethyl)-3-methyl-benzene
    • 1-chloromethyl-3-methylbenzene
    • 3-(Chloromethyl)toluene
    • 3-methyl-benzyl chloride
    • 3-Methylbenzyl chloride
    • 3-methyl-benzyl fluoride
    • 3-Methyl-benzylfluorid
    • m-(Chloromethyl)toluene
    • m-Methylbenzyl chloride
    • m-Methyl-benzylfluorid
    • m-Xylyl chloride
    • SCHEMBL863771
    • A856628
    • CS-0452719
    • 3-Methylbenzylfluoride
    • MFCD22053314
    • DB-304803
    • 456-44-0
    • インチ: InChI=1S/C8H9F/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3
    • InChIKey: IEUKXZBLTHAADI-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1)CF

計算された属性

  • せいみつぶんしりょう: 124.06887
  • どういたいしつりょう: 124.068828449g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 80.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 1.0089 g/cm3 (20 ºC)
  • ふってん: 52 ºC (10 Torr)
  • フラッシュポイント: 39.2±11.9 ºC,
  • 屈折率: 1.4952 (589.3 nm 20 ºC)
  • ようかいど: ほとんど溶けない(0.047 g/l)(25ºC)、
  • PSA: 0

3-Methylbenzyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019142221-5g
3-Methylbenzyl fluoride
456-44-0 95%
5g
$772.72 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523386-5g
1-(Fluoromethyl)-3-methylbenzene
456-44-0 98%
5g
¥11568.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523386-1g
1-(Fluoromethyl)-3-methylbenzene
456-44-0 98%
1g
¥3369.00 2024-05-13

3-Methylbenzyl fluoride 関連文献

3-Methylbenzyl fluorideに関する追加情報

Recent Advances in the Study of 3-Methylbenzyl Fluoride (456-44-0) in Chemical Biology and Pharmaceutical Research

3-Methylbenzyl fluoride (CAS: 456-44-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This compound, characterized by the presence of a fluorine atom on the benzyl group, exhibits distinct reactivity and stability, making it a valuable building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 3-Methylbenzyl fluoride as a key intermediate in the synthesis of selective kinase inhibitors. The researchers utilized the compound's fluorine moiety to enhance binding affinity and metabolic stability, resulting in improved pharmacokinetic profiles of the derived inhibitors. The study highlighted the compound's versatility in structure-activity relationship (SAR) optimization, paving the way for the development of next-generation therapeutics targeting cancer and inflammatory diseases.

In addition to its role in drug design, 3-Methylbenzyl fluoride has been investigated for its potential in chemical biology applications. A recent report in ACS Chemical Biology (2024) described its use as a probe for studying enzyme mechanisms. The fluorine atom's unique electronic properties enabled researchers to track enzymatic reactions using 19F NMR spectroscopy, providing insights into reaction kinetics and intermediate formation. This approach offers a powerful tool for elucidating the mechanisms of fluorinated drug metabolism and enzyme inhibition.

Further advancements in synthetic methodologies have also been reported, with a focus on optimizing the production of 3-Methylbenzyl fluoride. A study in Organic Process Research & Development (2023) presented a scalable and environmentally friendly synthesis route, addressing previous challenges related to yield and purity. The new protocol employs catalytic fluorination techniques, reducing the reliance on hazardous reagents and improving the overall sustainability of the process.

The growing interest in 3-Methylbenzyl fluoride is also reflected in patent filings. Several pharmaceutical companies have recently disclosed proprietary compounds incorporating this moiety, targeting a range of therapeutic areas, including central nervous system (CNS) disorders and infectious diseases. These developments underscore the compound's potential as a cornerstone in the design of innovative therapeutics.

In conclusion, 3-Methylbenzyl fluoride (456-44-0) continues to emerge as a pivotal compound in chemical biology and pharmaceutical research. Its applications span from drug discovery to mechanistic studies, driven by its unique chemical properties and versatility. Ongoing research is expected to further expand its utility, particularly in the development of fluorinated drugs with enhanced efficacy and safety profiles. Future studies may explore its potential in emerging areas such as targeted protein degradation and covalent inhibitor design.

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